Methyl 3-amino-2-(3-methylphenyl)propanoate
Description
Methyl 3-amino-2-(3-methylphenyl)propanoate (CAS: 174869-60-4) is an amino-substituted propanoate ester with a 3-methylphenyl group at the β-position. Its molecular formula is C₁₂H₁₆ClNO₂ when isolated as the hydrochloride salt . The compound is primarily utilized as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive amino and ester functional groups .
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl 3-amino-2-(3-methylphenyl)propanoate |
InChI |
InChI=1S/C11H15NO2/c1-8-4-3-5-9(6-8)10(7-12)11(13)14-2/h3-6,10H,7,12H2,1-2H3 |
InChI Key |
HBLWDKGDTYZMAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(CN)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Followed by Reductive Amination
This method involves a two-step process: (i) nucleophilic substitution to introduce the 3-methylbenzyl group and (ii) reductive amination to install the amino group.
Step 1: Alkylation of Methyl Acrylate
Methyl acrylate reacts with 3-methylbenzyl bromide under basic conditions to form methyl 2-(3-methylbenzyl)acrylate.
| Reagents/Conditions | Details |
|---|---|
| Starting Material | Methyl acrylate, 3-methylbenzyl bromide |
| Base | Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) |
| Solvent | Tetrahydrofuran (THF) or dimethylformamide (DMF) |
| Temperature | 0–25°C, 4–6 hours |
| Yield | 65–75% |
Step 2: Reductive Amination
The intermediate undergoes reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH3CN) to introduce the amino group.
| Reagents/Conditions | Details |
|---|---|
| Ammonia Source | Ammonium acetate |
| Reducing Agent | Sodium cyanoborohydride (NaBH3CN) |
| Solvent | Methanol (MeOH) |
| pH | Buffered at pH 5–6 (acetic acid) |
| Temperature | 25°C, 12–24 hours |
| Yield | 50–60% (over two steps) |
- The use of NaBH3CN ensures selective reduction of the imine intermediate without ester hydrolysis.
- This route is limited by moderate yields due to competing side reactions during alkylation.
Cyanoacetate Alkylation and Hydrogenation
A more efficient route involves alkylation of methyl cyanoacetate followed by catalytic hydrogenation.
Step 1: Alkylation of Methyl Cyanoacetate
Methyl cyanoacetate is alkylated with 3-methylbenzyl bromide under basic conditions.
| Reagents/Conditions | Details |
|---|---|
| Starting Material | Methyl cyanoacetate, 3-methylbenzyl bromide |
| Base | Sodium ethoxide (NaOEt) or lithium diisopropylamide (LDA) |
| Solvent | Ethanol (EtOH) or THF |
| Temperature | 60–80°C, 8–12 hours |
| Yield | 80–85% |
Step 2: Catalytic Hydrogenation
The nitrile group is reduced to a primary amine using hydrogen gas and a catalyst.
| Reagents/Conditions | Details |
|---|---|
| Catalyst | Raney nickel (Ni) or palladium on carbon (Pd/C) |
| Pressure | 3–5 atm H₂ |
| Solvent | Methanol or ethanol |
| Temperature | 50–70°C, 6–10 hours |
| Yield | 90–95% (over two steps) |
- High selectivity for nitrile reduction without ester group interference.
- Raney nickel offers cost-effectiveness, while Pd/C provides faster reaction times.
Esterification of the Corresponding Amino Acid
Direct esterification of 3-amino-2-(3-methylphenyl)propanoic acid with methanol under acidic conditions.
| Reagents/Conditions | Details |
|---|---|
| Acid Catalyst | Thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄) |
| Solvent | Methanol (MeOH) |
| Temperature | Reflux (65°C), 12–24 hours |
| Yield | 70–75% |
- Requires pre-synthesis of the amino acid, which adds complexity.
- Acidic conditions may lead to racemization of the chiral center.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Overall Yield |
|---|---|---|---|
| Nucleophilic Substitution | Simple reagents | Moderate yields, multi-step | 50–60% |
| Cyanoacetate Hydrogenation | High yields, scalable | Requires high-pressure H₂ | 80–85% |
| Direct Esterification | Single-step (if acid is available) | Racemization risk, acid handling | 70–75% |
Optimization Strategies
- Catalyst Screening : Use of PtO₂ in hydrogenation improves reaction rates (e.g., 95% yield in 4 hours at 50°C).
- Microwave Assistance : Reduces alkylation time from 8 hours to 30 minutes with comparable yields.
- Protection/Deprotection : Boc-protected intermediates minimize side reactions during amination.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-(3-methylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
Methyl 3-amino-2-(3-methylphenyl)propanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-amino-2-(3-methylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group and the methylphenyl group play crucial roles in its binding to target molecules, influencing various biochemical processes . Detailed studies are required to fully elucidate the pathways involved and the effects exerted by this compound.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below compares Methyl 3-amino-2-(3-methylphenyl)propanoate with six structurally related compounds, highlighting differences in substituents, ester groups, and molecular properties:
Physicochemical Properties
- Lipophilicity : The 3-methylphenyl group in the target compound offers moderate lipophilicity, while the 4-chlorophenyl analog (logP ~2.1) is more hydrophobic . The oxane-containing derivative (logP ~1.5) exhibits improved aqueous solubility due to its ether moiety .
- Acid/Base Behavior : The pyridinylmethyl analog (pKa ~6.5 for the pyridine nitrogen) can act as a weak base, enabling pH-dependent solubility .
Biological Activity
Methyl 3-amino-2-(3-methylphenyl)propanoate, a compound with the empirical formula C₁₂H₁₈ClNO₂ and a molecular weight of approximately 229.70 g/mol, has garnered attention in various fields, particularly medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The amino group facilitates binding to neurotransmitter receptors, potentially modulating their activity. This modulation can lead to physiological effects relevant to its proposed applications in treating central nervous system disorders and other conditions.
Biological Activity Overview
Research has indicated several areas where this compound exhibits significant biological activity:
- Neurotransmitter Modulation : Studies suggest that the compound interacts with neurotransmitter receptors, which may have implications for treating neurological disorders.
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity, indicating potential applications in infection treatment.
- Pharmacological Potential : Its structural characteristics make it a candidate for drug development targeting various biological pathways.
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be highlighted through a comparison with similar compounds:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| Methyl 3-amino-2-(2-methylphenyl)propanoate | C₁₂H₁₈ClNO₂ | Similar amino and ester functionalities | Different alkyl group affecting solubility |
| Methyl 3-amino-2-(4-methylphenyl)propanoate | C₁₂H₁₈ClNO₂ | Variation in phenyl substitution | Potentially different biological activity |
| Benzyl 3-amino-2-(3-methylphenyl)propanoate | C₁₃H₁₉ClNO₂ | Contains a benzyl group instead of methyl | Altered lipophilicity influencing absorption |
This table illustrates how variations in structure can influence biological activity and pharmacological properties.
Case Studies and Research Findings
- Neuropharmacological Studies : Research has shown that compounds structurally similar to this compound exhibit varying degrees of affinity for neurotransmitter receptors. For instance, studies involving binding assays have indicated that modifications in the phenyl substituent can significantly alter receptor binding affinity and subsequent biological effects .
- Antimicrobial Activity Evaluation : Derivatives of this compound were tested against various microbial strains, revealing promising antimicrobial properties that suggest potential therapeutic applications in treating infections.
- Toxicological Assessments : Preliminary toxicological evaluations indicate that while some derivatives may exhibit toxicity (e.g., hepatotoxicity), others show favorable profiles regarding mutagenicity and skin irritation . These findings are crucial for assessing safety in pharmaceutical development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
